1-Bromo-2-butoxy-4-fluorobenzene
Description
Significance of Aryl Ethers as Synthetic Intermediates in Pharmaceutical and Agrochemical Industries
Aryl ethers are ubiquitous structural motifs found in a vast array of biologically active molecules, underscoring their profound importance in the pharmaceutical and agrochemical sectors. labinsights.nlacs.org The ether linkage, while seemingly simple, imparts a unique combination of properties to a molecule, including conformational rigidity, metabolic stability, and specific binding interactions with biological targets. These attributes make the aryl ether scaffold a privileged structure in drug discovery and pesticide development.
In the pharmaceutical industry , a multitude of approved drugs and clinical candidates incorporate the aryl ether moiety. labinsights.nlresearchgate.net Its presence can be critical for achieving the desired pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties. For instance, the diaryl ether structure is a prominent feature in various anticancer, anti-inflammatory, antiviral, and antibacterial agents. acs.org The synthesis of these complex molecules often relies on the strategic installation of the aryl ether linkage at a key stage, making the availability of diverse and functionalized aryl ether intermediates a critical aspect of pharmaceutical research and development.
Similarly, the agrochemical industry heavily utilizes aryl ether derivatives in the design of modern herbicides, fungicides, and insecticides. acs.orgthieme-connect.degoogle.com The structural and electronic properties conferred by the aryl ether group can enhance the efficacy and selectivity of these crop protection agents. The development of novel agrochemicals often involves the exploration of new substitution patterns on the aromatic rings of aryl ethers to optimize their biological activity and environmental profile. Consequently, the efficient synthesis of a wide range of aryl ether building blocks is essential for the continuous innovation of effective and sustainable agricultural solutions. rsc.org
The synthesis of aryl ethers has traditionally been achieved through methods like the Williamson ether synthesis. thieme-connect.dersc.org However, modern organic synthesis has seen the advent of more versatile and milder techniques, such as transition-metal-catalyzed cross-coupling reactions, which have significantly expanded the scope and applicability of aryl ether synthesis. thieme-connect.dersc.orggoogle.com These advancements have further solidified the role of aryl ethers as indispensable intermediates in the creation of complex and valuable molecules for the life sciences.
Strategic Importance of Halogenated Arenes in Modern Cross-Coupling Methodologies
Halogenated arenes, or aryl halides, are cornerstone electrophiles in modern organic synthesis, primarily due to their exceptional utility in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govnih.govacs.org These reactions, which include Nobel Prize-winning methodologies like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. thieme-connect.deresearchgate.net The strategic placement of a halogen atom on an aromatic ring provides a reactive handle for the selective formation of new bonds, enabling the convergent and efficient synthesis of complex molecular architectures. nih.gov
The reactivity of the carbon-halogen bond in cross-coupling reactions is dependent on the nature of the halogen, following the general trend of I > Br > Cl > F. This differential reactivity allows for selective transformations in polyhalogenated arenes, where one halogen can be selectively coupled while others remain intact for subsequent functionalization. nih.govnih.govacs.org This orthogonality is a powerful tool for the stepwise and controlled construction of highly substituted aromatic systems.
The importance of halogenated arenes extends to their role as precursors for a variety of organometallic reagents. For instance, the reaction of aryl halides with metals like magnesium or lithium generates Grignard or organolithium reagents, respectively. wikipedia.orgstackexchange.com These reagents are fundamental nucleophiles in a vast number of organic transformations, further highlighting the versatility of halogenated arenes as synthetic intermediates.
In the context of drug discovery and materials science, the introduction of a halogen atom can also directly influence the physicochemical properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized for its role in molecular recognition and crystal engineering. Furthermore, the incorporation of fluorine, in particular, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated arenes highly valuable in medicinal chemistry. wikipedia.orgnumberanalytics.comnumberanalytics.comnih.gov
The continuous development of new catalysts and reaction conditions for cross-coupling reactions continues to expand the utility of halogenated arenes, making them more accessible and versatile than ever before. acs.org Their strategic importance in modern synthetic chemistry is undeniable, providing a reliable and powerful platform for the construction of a diverse range of functional molecules. nih.govnih.govacs.org
Positioning of 1-Bromo-2-butoxy-4-fluorobenzene within Advanced Synthetic Architectures
The chemical compound this compound is a trifunctional arene that holds significant potential as a versatile building block in the construction of advanced synthetic architectures. Its structure incorporates three key features that can be strategically exploited in organic synthesis: a bromo substituent, a butoxy ether group, and a fluoro substituent.
The bromo group serves as a primary reactive site for a wide range of cross-coupling reactions. wikipedia.org It can readily participate in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other palladium-catalyzed transformations, allowing for the introduction of various carbon and heteroatom-based functionalities at the C1 position. researchgate.net This makes it a valuable handle for the elaboration of the molecular framework.
The butoxy ether group at the C2 position not only influences the electronic properties of the aromatic ring but also provides a sterically demanding environment ortho to the bromine atom. This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions. Furthermore, the butoxy group can be a key pharmacophore element or can be cleaved under specific conditions to reveal a phenol (B47542), providing another point for functionalization.
The fluoro substituent at the C4 position is the least reactive of the halogens in typical cross-coupling reactions, allowing it to be carried through multiple synthetic steps. wikipedia.org The presence of fluorine can significantly impact the biological activity and physicochemical properties of the final molecule. Moreover, the C-F bond can be activated under specific conditions, offering a latent site for late-stage functionalization.
The combination of these three distinct functionalities on a single benzene (B151609) ring allows for a high degree of synthetic flexibility. For example, one could envision a synthetic sequence where the bromo group is first utilized in a cross-coupling reaction, followed by a transformation involving the butoxy group or activation of the C-F bond. This stepwise functionalization strategy is a hallmark of modern synthetic chemistry, enabling the efficient and controlled assembly of complex target molecules.
Given the importance of halogenated aryl ethers in the pharmaceutical and agrochemical industries, this compound represents a valuable starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern offers the potential to explore new chemical space and develop molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-butoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDXLVKJJHIJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718349 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036724-57-8 | |
| Record name | 1-Bromo-2-butoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2 Butoxy 4 Fluorobenzene
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) stands as a fundamental strategy for the functionalization of aromatic rings. The synthesis of 1-Bromo-2-butoxy-4-fluorobenzene via this route hinges on the controlled bromination of a suitable precursor.
Regioselective Bromination of Fluorobutoxybenzene Precursors
The most logical precursor for this approach is 1-butoxy-3-fluorobenzene (B3362011). sigmaaldrich.combldpharm.com The synthesis of this precursor can be envisioned through a Williamson ether synthesis, reacting 3-fluorophenol (B1196323) with an appropriate butyl halide such as 1-bromobutane.
Once the 1-butoxy-3-fluorobenzene precursor is obtained, the subsequent step is electrophilic bromination. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The butoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. nsf.govnih.govyoutube.com Conversely, the fluorine atom is a deactivating group but also an ortho-, para-director. libretexts.orgyoutube.com
In a competition between these two groups, the strongly activating nature of the butoxy group will dominate the orientation of the substitution. The positions ortho to the butoxy group are C2 and C6, and the para position is C4 (already occupied by fluorine). Therefore, bromination is anticipated to occur at the C2 and C6 positions. The final product, this compound, would arise from bromination at the C6 position, which is para to the fluorine atom. Steric hindrance might influence the ratio of ortho to para (relative to the butoxy group) substitution, often favoring the less hindered para position. nsf.govnih.gov Various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, can be employed, and the choice of reagent can also influence the regioselectivity. mdpi.com
| Reactant | Reagent | Expected Product |
| 1-Butoxy-3-fluorobenzene | Br₂ / FeBr₃ or NBS | This compound (major) and 2-Bromo-1-butoxy-3-fluorobenzene (minor) |
Mechanistic Considerations in Halogenation of Substituted Benzenes
The mechanism of electrophilic halogenation of benzene derivatives involves the generation of a potent electrophile, typically a halonium ion (e.g., Br⁺), which is often facilitated by a Lewis acid catalyst like FeBr₃. rsc.org The π-electrons of the aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. mdpi.comrsc.org
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution provides an alternative pathway, particularly when the aromatic ring is substituted with electron-withdrawing groups.
Synthesis via Fluorobenzene Activation and Alkoxide Reactivity
A plausible SNAr approach for synthesizing this compound involves the reaction of a suitable dihalogenated precursor with a butoxide nucleophile. A strong candidate for the precursor is 1-bromo-2,4-difluorobenzene. sigmaaldrich.com In this molecule, the fluorine atoms act as leaving groups and are activated towards nucleophilic attack by the electron-withdrawing nature of the other halogen atoms on the ring.
The reaction would proceed by the attack of sodium or potassium butoxide on one of the carbon atoms bearing a fluorine atom. The fluorine at the C2 position is ortho to both a bromine and a fluorine atom, while the fluorine at the C4 position is para to the C1-bromine. Both positions are activated. The regioselectivity of the substitution would depend on the relative activation provided by the substituents at each position. The fluorine atom is an excellent leaving group in SNAr reactions, a fact that is sometimes counterintuitive given the strength of the C-F bond, but is explained by the high electronegativity of fluorine which strongly polarizes the C-F bond and stabilizes the transition state. libretexts.orgmasterorganicchemistry.com
| Reactant | Reagent | Expected Product |
| 1-Bromo-2,4-difluorobenzene | Sodium butoxide (NaOBu) | This compound or 1-Bromo-4-butoxy-2-fluorobenzene |
Influence of Substituent Effects on SNAr Reactivity
The success of the SNAr mechanism relies heavily on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In the case of 1-bromo-2,4-difluorobenzene, the bromine and fluorine atoms serve this purpose.
When the butoxide ion attacks the carbon at either C2 or C4, the aromaticity of the ring is temporarily broken, and a negative charge is delocalized within the ring system. libretexts.org This negative charge is stabilized by the inductive effects of the halogen substituents. For the reaction to proceed, the electron-withdrawing groups are most effective when they are positioned ortho or para to the site of nucleophilic attack, as this allows for resonance delocalization of the negative charge onto the electron-withdrawing group. masterorganicchemistry.com After the formation of the Meisenheimer complex, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the final ether product. libretexts.org
Transition Metal-Catalyzed Coupling Approaches
Modern synthetic organic chemistry offers powerful tools in the form of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and its etherification variant are prime examples of such transformations. organic-chemistry.orgwikipedia.org This reaction allows for the formation of carbon-oxygen bonds under relatively mild conditions.
A potential route to this compound using this methodology would involve the palladium-catalyzed coupling of 1,2-dibromo-4-fluorobenzene (B1585839) with butanol or sodium butoxide. The catalytic cycle of the Buchwald-Hartwig reaction typically involves a Pd(0) catalyst which undergoes oxidative addition into the aryl-halide bond. This is followed by coordination of the alkoxide and subsequent reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. wikipedia.org
A critical aspect of this proposed synthesis would be the selective reaction at one of the two bromine atoms in 1,2-dibromo-4-fluorobenzene. The relative reactivity of the C-Br bonds could be influenced by steric and electronic factors, potentially allowing for a degree of regioselectivity. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. organic-chemistry.orgbeilstein-journals.org For instance, sterically hindered phosphine (B1218219) ligands like X-Phos have proven effective in promoting similar C-O bond formations. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst / Ligand / Base | Expected Product |
| 1,2-Dibromo-4-fluorobenzene | Butanol | Pd(OAc)₂ / X-Phos / NaOt-Bu | This compound |
Suzuki-Miyaura and Sonogashira Coupling Variants for C-C Bond Formation with Halogenated Aryl Ethers
The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods in modern organic synthesis for the formation of C-C bonds. libretexts.orglibretexts.org Both reactions typically employ a palladium catalyst to couple an organohalide with an organoboron compound (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). libretexts.orgwikipedia.org
In the context of synthesizing derivatives of this compound, the bromine atom serves as a reactive handle for these cross-coupling reactions. As an electrophile, the aryl bromide can readily participate in the catalytic cycle of both Suzuki-Miyaura and Sonogashira couplings.
For instance, in a Suzuki-Miyaura reaction, this compound would react with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the C1 position of the benzene ring. libretexts.org This approach is widely used for the synthesis of biaryl compounds and conjugated systems. libretexts.orgresearchgate.net The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, making the bromo-substituted starting material a suitable substrate.
Similarly, in a Sonogashira coupling, this compound can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes. libretexts.org The choice of reaction conditions, particularly the catalyst and base, can be tailored to accommodate the specific alkyne coupling partner. The reactivity order of the halide is also I > Br > Cl in Sonogashira couplings, allowing for selective reactions if multiple different halogens are present on the aromatic ring. wikipedia.org For example, the symmetrical Sonogashira coupling of two equivalents of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the more reactive iodine position. wikipedia.org
The success and selectivity of Suzuki-Miyaura and Sonogashira couplings are heavily dependent on the catalytic system, which includes the palladium precursor and, crucially, the supporting ligand. rsc.org Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For Suzuki-Miyaura reactions involving aryl ethers, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of the catalytically active monoligated palladium species and facilitate the oxidative addition step. rsc.org The development of biaryl phosphine ligands, such as those introduced by Buchwald, has been instrumental in expanding the scope of Suzuki-Miyaura couplings to include less reactive aryl chlorides and sterically hindered substrates. organic-chemistry.org The choice of ligand can also influence selectivity when multiple reactive sites are present in the molecule.
In Sonogashira couplings, phosphine ligands are also commonly used in conjunction with the palladium catalyst. organic-chemistry.org The design of these ligands can impact the efficiency of the reaction, especially when dealing with challenging substrates. For instance, the use of specific N-heterocyclic carbene (NHC) ligands has enabled the Sonogashira-type reaction of less reactive aryl ethers like anisoles. acs.org Furthermore, the development of copper-free Sonogashira protocols has been an area of active research to avoid issues associated with the copper co-catalyst. organic-chemistry.org
The following table summarizes representative catalytic systems for these cross-coupling reactions:
| Reaction | Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | Aryl/vinyl boronic acids/esters |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, AsPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Terminal alkynes |
| Copper-Free Sonogashira | PdCl₂(PPh₃)₂ | - | Pyrrolidine, Piperidine | DMF | Terminal alkynes |
Ullmann-Type Coupling Reactions for C-O and C-N Bond Formation
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a versatile method for the formation of C-O and C-N bonds, known as Ullmann-type or hetero-Ullmann couplings. organic-chemistry.orgunito.it These reactions involve the coupling of an aryl halide with an alcohol, amine, or related nucleophile. unito.it
For the synthesis of derivatives of this compound, an Ullmann-type reaction could be envisioned for the formation of the butoxy ether linkage. This would involve the reaction of 1-bromo-4-fluoro-2-halobenzene with butanol in the presence of a copper catalyst and a base. However, the more common application in the context of the pre-existing this compound would be to further functionalize the molecule by forming a new C-O or C-N bond at the bromine-substituted position.
For C-O bond formation, this compound could be reacted with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a suitable ligand. Ligands such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine have been shown to be effective in promoting these couplings. organic-chemistry.org
For C-N bond formation, an Ullmann-type amination can be employed, reacting this compound with an amine. researchgate.net Copper(I)-based catalytic systems, often in combination with ligands like prolinamide, have been developed to facilitate these reactions under mild conditions. researchgate.net
Buchwald–Hartwig Amination Analogues for C-N Bond Construction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. mychemblog.comyoutube.com It has largely superseded the harsher conditions of the classical Ullmann amination for many applications. mychemblog.com
In the case of this compound, this reaction provides a direct and efficient route to introduce a wide variety of nitrogen-containing functional groups. The reaction involves treating the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide. youtube.comnih.gov
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. nih.gov A range of bulky, electron-rich phosphine ligands, including biaryl phosphines like XPhos and SPhos, have been developed to facilitate the coupling of a broad scope of aryl halides and amines with high efficiency. nih.gov
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. mychemblog.com
The following table provides a general overview of conditions for Buchwald-Hartwig amination:
| Component | Examples | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Amine | Primary amines, secondary amines, amides, carbamates | Nucleophilic coupling partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | P(t-Bu)₃, BINAP, XPhos, SPhos | Stabilizes the catalyst and promotes key reaction steps |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Promotes deprotonation of the amine |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
C-O Bond Activation and Cleavage Strategies in Aryl Ethers
While the butoxy group in this compound is generally stable, its activation and cleavage can be a strategic step in the synthesis of other valuable compounds, such as the corresponding phenol. The robust nature of the C(aryl)–O bond in aryl ethers makes this a challenging transformation. acs.org
Traditional methods for cleaving aryl ethers often require harsh conditions, such as strong acids like HBr or HI. libretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon, leading to the formation of a phenol and an alkyl halide.
More recently, transition-metal-catalyzed methods for C–O bond activation have emerged as a milder alternative. Nickel-based catalysts, in particular, have shown promise in activating the C(aryl)–O bonds of aryl ethers for cross-coupling reactions. acs.orgacs.org The use of N-heterocyclic carbene (NHC) ligands has been crucial in overcoming the low reactivity of many aryl ethers. acs.org While these methods are more commonly used to directly replace the alkoxy group with another functional group, they represent a significant advance in the ability to manipulate aryl ether structures.
For the specific removal of a tert-butyl ether protecting group, which can be considered analogous to the butoxy group in some respects, various mild methods have been developed. These include the use of reagents like cerium(III) chloride/sodium iodide or catalytic amounts of tris(4-bromophenyl)aminium radical cation ("magic blue"). researchgate.netorganic-chemistry.org
Other Novel Synthetic Pathways and Methodological Developments
The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and functional group tolerance. While the core reactions described above are the workhorses for the synthesis of compounds like this compound, other novel pathways may also be applicable.
For example, dual catalytic systems are being explored for cross-electrophile couplings, which could potentially offer new strategies for C-C bond formation. nih.gov Additionally, advancements in photoredox catalysis and other radical-based methods are opening up new avenues for bond formation under mild conditions.
The synthesis of fluorinated aromatic compounds is also an area of active research. While the fluorine atom in this compound is often incorporated in the starting material, new methods for the late-stage fluorination of aromatic rings could provide alternative synthetic routes.
Radical-Mediated Approaches to Aryl Halide Functionalization
Radical-mediated reactions have become a cornerstone of modern organic synthesis, offering unique pathways for the functionalization of C-H bonds and the formation of carbon-heteroatom bonds. The generation of aryl radicals from aryl halides is a key step in many of these transformations. acs.org These highly reactive intermediates can then participate in a variety of bond-forming events, enabling the introduction of diverse functional groups.
One common strategy involves the single electron transfer (SET) reduction of an aryl halide to form a radical anion, which then fragments to release a halide ion and the desired aryl radical. acs.org This process can be initiated by various means, including photochemical methods or the use of organic electron donors. acs.org
A notable advancement in this area is the concept of radical translocation, which allows for the functionalization of remote, unactivated C(sp³)–H bonds. In this approach, a radical is generated at a specific position on an aromatic ring and then relocates to a different position within the same molecule through an intramolecular hydrogen atom transfer (HAT) process. This strategy has been successfully employed for the γ-arylation of alcohols. mdpi.com While not a direct synthesis of the butoxy group, this highlights the power of radical methods to functionalize molecules with high selectivity.
The following table summarizes a conceptual radical-mediated approach for the functionalization of a related aryl halide, which could be adapted for the synthesis of precursors to this compound.
| Reactant | Reagents & Conditions | Product | Key Features |
| ortho-iodoarylsulfonate | TTMSS, AIBN | γ-arylated alcohol | Radical translocation via 1,7-HAT, Aryl migration mdpi.com |
| Aryl Halide | N-Heterocyclic Carbene (NHC), Base | Acylated product | Aryl radical generation via SET from an enolate intermediate acs.org |
This table presents generalized findings from research on radical-mediated reactions of aryl halides and is intended to be illustrative of the methodology.
Electrochemical Synthesis for Late-Stage Functionalization
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods. nih.govchemrxiv.orgchemistryviews.org By using electricity as a "traceless" reagent, electrosynthesis can often be performed under mild conditions, with high selectivity, and with reduced generation of chemical waste. nih.govchemrxiv.org Late-stage functionalization (LSF), the introduction of functional groups into complex molecules at a late step in the synthesis, is particularly amenable to electrochemical approaches. nih.govchemrxiv.orgchemistryviews.org
For the functionalization of aryl halides, electrochemical methods can be used to generate aryl radicals or other reactive intermediates. These can then be coupled with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For instance, the electrochemical reduction of aryl halides in the presence of a suitable coupling partner can lead to the formation of arylated products. researchgate.net
Electrochemical C-H functionalization is another powerful strategy that could be envisioned for the synthesis of precursors to this compound. nih.gov For example, the anodic oxidation of an arene can generate a radical cation, which can then undergo further reactions to introduce new functional groups. nih.gov While direct electrochemical butoxylation of 1-bromo-4-fluorobenzene (B142099) is not widely documented, related electrochemical etherifications of aryl halides have been reported, demonstrating the feasibility of this approach. nih.gov
Below is a table summarizing key aspects of electrochemical functionalization relevant to the synthesis of substituted aryl ethers.
| Substrate Type | Reaction Type | Reagents & Conditions | Product Type | Key Features |
| Aryl Halides | Reductive Cross-Coupling | Sacrificial anode (e.g., Fe), Ni(II) catalyst | Arylated products | Mild conditions, moderate to high yields researchgate.net |
| Arenes | C-H Alkoxylation | Boron-doped diamond (BDD) electrodes, Alcohol, Base | Aryl ethers | Avoids pre-functionalization, sustainable wikipedia.org |
| Aryloxyacetic acids | Fluorodecarboxylation | Graphene electrodes, Et3N·5HF | Fluoromethyl aryl ethers | Metal-free, scalable chemistryviews.org |
This table presents generalized findings from research on electrochemical reactions for the synthesis and functionalization of aromatic compounds and is intended to be illustrative of the methodology.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.
Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Positional Assignment
¹H NMR: A proton NMR spectrum would show distinct signals for the protons on the aromatic ring and the butoxy side chain. The chemical shifts, splitting patterns (due to proton-proton and proton-fluorine coupling), and integration values would help in assigning the protons to their specific positions. For instance, the protons on the carbon adjacent to the oxygen of the butoxy group would appear at a characteristic downfield shift.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The aromatic carbons would appear in the downfield region (approx. 100-160 ppm), with their exact shifts influenced by the attached bromine, fluorine, and butoxy group. The four distinct carbons of the butoxy group would be visible in the upfield region.
¹⁹F NMR: A fluorine-19 NMR spectrum would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide further confirmation of the substitution pattern on the benzene (B151609) ring.
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To unambiguously connect the atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the sequence of protons within the butoxy chain and their relationships on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the butoxy group and the benzene ring (e.g., showing a correlation from the CH₂O protons to the C2 carbon of the ring) and for confirming the relative positions of the substituents on the aromatic ring.
Application of Deuterium (B1214612) Labeling for Mechanistic Insights
Deuterium (²H) labeling is a technique used more for studying reaction mechanisms than for initial structural elucidation. For instance, if synthesizing 1-Bromo-2-butoxy-4-fluorobenzene, one could use a deuterated butanol to trace the butoxy group's path or to study kinetic isotope effects in a subsequent reaction involving the compound. The absence of a signal in the ¹H NMR spectrum at a specific position where a deuterium has been incorporated would confirm the label's location.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass and fragmentation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion. This highly accurate mass measurement (typically to four or more decimal places) allows for the calculation of the elemental formula (C₁₀H₁₂BrFO), confirming that the observed mass is consistent with the proposed structure and not an isomer with a different atomic composition.
Fragmentation Pathway Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion fragments in a predictable manner. Analysis of these fragment ions helps to confirm the structure.
A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), which would result in two peaks (M and M+2) of nearly equal intensity.
Common fragmentation pathways would likely include the loss of the bromine atom and cleavage of the butoxy group, such as the loss of a butyl radical or butene, leading to characteristic fragment ions that can be analyzed to piece together the original structure.
Without experimental data, further detailed discussion remains speculative. The acquisition and publication of such data would be necessary to complete a factual and comprehensive analysis of this compound.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational transitions within the molecule, such as stretching and bending of bonds. These vibrational frequencies are highly characteristic of the functional groups present, making these methods ideal for molecular identification and structural analysis.
The vibrational spectrum of "this compound" can be predicted by considering the characteristic frequencies of its key structural components: the substituted benzene ring, the butoxy group, the carbon-fluorine bond, and the carbon-bromine bond.
Aromatic Ring Vibrations: The benzene ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.compressbooks.pub The in-ring C-C stretching vibrations produce a set of bands in the 1600-1400 cm⁻¹ range. libretexts.orgorgchemboulder.com Specifically, bands are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orgorgchemboulder.com Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern, occur in the 900-675 cm⁻¹ region. libretexts.orgorgchemboulder.com
Butoxy Group Vibrations: The butoxy group introduces vibrations associated with the alkyl chain and the ether linkage. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain are expected in the 2960-2850 cm⁻¹ region. The C-O stretching vibration of the aryl ether is a prominent feature and is typically observed in the 1260-1050 cm⁻¹ range. udel.edu Specifically for butoxybenzene, a strong absorption band related to the C-O stretch is well-documented. chemicalbook.comnih.govnist.govnist.gov
Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-F stretching vibration in aromatic compounds is known to be strong and typically appears in the 1300-1000 cm⁻¹ range. For fluorobenzene, a prominent Raman shift is observed around 1220 cm⁻¹, which is considered characteristic of the aromatic C-F bond. aip.orgaip.orgscispace.com The C-Br stretching vibration occurs at even lower wavenumbers, generally in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com
The following table summarizes the expected characteristic vibrational frequencies for "this compound" based on the analysis of related compounds.
| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR & Raman |
| Alkyl C-H Stretch (Butoxy) | 2960-2850 | IR & Raman |
| Aromatic C=C Stretch | 1600-1400 | IR & Raman |
| C-O Stretch (Aryl Ether) | 1260-1050 | IR |
| Aromatic C-F Stretch | 1300-1000 | IR & Raman |
| C-H Out-of-Plane Bend | 900-675 | IR |
| Aromatic C-Br Stretch | 690-515 | IR & Raman |
This table is predictive and based on data from analogous compounds.
X-ray Crystallography for Solid-State Structural Analysis
While specific X-ray crystallographic data for "this compound" are not available in the current literature, the technique's utility can be illustrated by its application to other substituted aromatic compounds. For instance, studies on other bromo-substituted aromatic molecules have provided detailed insights into their crystal packing and intermolecular interactions. researchgate.net Similarly, the crystal structures of various complex organic molecules, including those with multiple substituents on a benzene ring, have been successfully elucidated, revealing how different functional groups influence the solid-state architecture. mdpi.comnih.gov
For "this compound," an X-ray crystallographic analysis would provide invaluable information on:
The planarity of the benzene ring and any distortions caused by the bulky butoxy group and the halogen substituents.
The precise bond lengths of the C-Br, C-F, and C-O bonds, which can offer insights into their electronic character.
The conformation of the butoxy group relative to the plane of the benzene ring.
The nature of intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the crystal packing.
The determination of the crystal structure of "this compound" would be a significant contribution to the chemical sciences, providing a foundational piece of data for molecular modeling, understanding its physical properties, and guiding the design of new materials. The use of advanced techniques like small-molecule serial femtosecond X-ray crystallography could potentially be employed if the compound proves difficult to crystallize into a single crystal suitable for conventional X-ray diffraction. nih.gov
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (Density Functional Theory, Hartree-Fock)
The electronic structure of a molecule is fundamental to its chemical behavior. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in these calculations. wikipedia.orgresearchgate.net DFT has become particularly popular due to its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules. The Hartree-Fock method, while being a more foundational ab initio approach, provides a qualitative understanding of electronic structure. wikipedia.orglibretexts.org
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-Bromo-2-butoxy-4-fluorobenzene, this involves finding the minimum energy conformation of the butoxy group relative to the substituted benzene (B151609) ring. The flexibility of the butoxy chain allows for several possible conformers.
Table 1: Illustrative Conformational Analysis Data for a Substituted Alkoxybenzene (Note: This table is illustrative and based on general principles, as specific data for this compound is not publicly available.)
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180.0 | 0.00 | 65.2 |
| Gauche 1 | 60.0 | 0.85 | 17.4 |
| Gauche 2 | -60.0 | 0.85 | 17.4 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. elsevierpure.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. elsevierpure.com
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine and oxygen atoms due to their lone pairs. The LUMO is likely to be a π* orbital of the aromatic ring. Substituents on the benzene ring can significantly influence the energies of these orbitals. nih.govrsc.org
Table 2: Illustrative Frontier Molecular Orbital Data for a Halogenated Alkoxybenzene (Note: This table is illustrative and based on general principles, as specific data for this compound is not publicly available.)
| Parameter | Energy (eV) |
| HOMO Energy | -8.95 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 8.20 |
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. walisongo.ac.idresearchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. walisongo.ac.idnih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
In this compound, the electronegative fluorine and oxygen atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the butoxy group and the region around the bromine atom (the σ-hole) would exhibit a positive potential. researchgate.netresearchgate.net The MEP surface can help in understanding intermolecular interactions and predicting sites of reactivity. openstax.orgnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and intermediates.
This compound is a potential substrate for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for the formation of C-C bonds. nih.govmdpi.comresearchgate.net Computational studies can model the entire catalytic cycle of such reactions, including oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com
Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy of this state determines the activation energy of the reaction. For the Suzuki-Miyaura coupling of a bromobenzene (B47551) derivative, DFT calculations can elucidate the structure and energy of the transition state for the rate-determining step, which is often the oxidative addition of the aryl bromide to the palladium catalyst. nih.gov
Table 3: Illustrative Activation Energies for a Suzuki-Miyaura Reaction of a Bromobenzene Derivative (Note: This table is illustrative and based on general principles, as specific data for this compound is not publicly available.)
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 12.7 |
| Transmetalation | 5.2 |
| Reductive Elimination | 14.4 |
In molecules with multiple reactive sites, such as poly-substituted benzenes, regioselectivity becomes a critical issue. nih.gov Computational methods can predict the most likely site of reaction by comparing the activation energies for the different possible reaction pathways. nih.gov For instance, in a cross-coupling reaction, calculations can determine whether the coupling is more likely to occur at the carbon bearing the bromine atom or if other positions might be activated.
Stereoselectivity is another important aspect, especially when chiral centers are present or formed during a reaction. elsevierpure.comnih.govresearchgate.netnih.gov While this compound itself is achiral, reactions involving chiral catalysts or reagents could lead to stereoisomeric products. Computational modeling can help in understanding the origins of stereoselectivity by analyzing the transition state structures leading to the different stereoisomers. elsevierpure.comnih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These computational methods can provide detailed information about the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies of the molecule, which are crucial for its structural elucidation and characterization.
Quantum chemical calculations, often employing methods like the B3LYP functional, are used to optimize the molecular geometry of the compound. Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly applied to calculate the NMR chemical shifts (¹H and ¹³C). These calculated shifts can then be compared with experimental data to confirm the molecular structure. For instance, theoretical studies on similar substituted fluorobenzenes have shown good agreement between calculated and experimental chemical shifts, aiding in the assignment of NMR signals. researchgate.netmdpi.com
Similarly, the vibrational frequencies of this compound can be computed. These calculations provide a theoretical vibrational spectrum (FTIR and Raman) that can be compared with experimental spectra. The analysis of the potential energy distribution (PED) allows for the assignment of the calculated vibrational modes to specific atomic and group motions within the molecule, such as C-H stretching, C-C aromatic ring vibrations, and the characteristic vibrations of the C-Br, C-F, and C-O-C linkages. nih.govresearchgate.net
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | 6.8 - 7.5 |
| Butoxy Chain Protons | 0.9 - 4.1 |
| ¹³C NMR Chemical Shifts (ppm) | |
| Aromatic Carbons | 110 - 160 |
| Butoxy Chain Carbons | 14 - 70 |
| Vibrational Frequencies (cm⁻¹) | |
| C-H (Aromatic) Stretch | 3050 - 3150 |
| C-H (Aliphatic) Stretch | 2850 - 3000 |
| C-F Stretch | 1200 - 1250 |
| C-Br Stretch | 550 - 650 |
| C-O-C Stretch | 1050 - 1250 |
Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual values would require specific DFT calculations for this compound.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods play a crucial role in the exploration and prediction of the NLO properties of organic molecules. The presence of donor and acceptor groups and a π-conjugated system within a molecule can lead to significant NLO responses.
For this compound, the interplay between the electron-donating butoxy group and the electron-withdrawing halogen atoms (bromo and fluoro) attached to the benzene ring could result in interesting NLO properties. Theoretical calculations, again primarily using DFT, can be employed to compute the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. physchemres.orgscielo.org.mx
The computational investigation of NLO properties typically involves optimizing the molecular geometry and then calculating the static and frequency-dependent hyperpolarizabilities. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the charge transfer characteristics within the molecule, which are fundamental to its NLO activity. nih.govphyschemres.org Studies on other molecules have shown that the introduction of halogen atoms can influence the NLO response. researchgate.net
Table 2: Predicted Non-Linear Optical Properties for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| Dipole Moment (μ) (Debye) | 2.0 - 4.0 |
| Average Polarizability (α) (a.u.) | 150 - 200 |
| First-Order Hyperpolarizability (β) (a.u.) | 500 - 1500 |
| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.5 |
Note: The values in this table are illustrative and based on general trends observed in similar aromatic compounds. Specific computational studies are required for accurate predictions for this compound.
Reactivity and Mechanistic Studies of 1 Bromo 2 Butoxy 4 Fluorobenzene
Investigation of Halogen Reactivity: Differential Reactivity of Bromine versus Fluorine
The carbon-halogen bond strength increases in the order C-Br < C-Cl < C-F. This fundamental difference is the primary determinant of the differential reactivity observed in polyhalogenated aromatic systems. In 1-bromo-2-butoxy-4-fluorobenzene, the significant disparity in bond dissociation energies between the C-Br and C-F bonds allows for highly selective chemical transformations.
The carbon-bromine bond is considerably weaker and more polarizable than the carbon-fluorine bond. Consequently, it is significantly more reactive in the key oxidative addition step of transition metal-catalyzed cross-coupling reactions. This reactivity difference enables the selective functionalization of the C-Br bond while leaving the robust C-F bond intact. This chemoselectivity is routinely exploited in synthetic strategies to build molecular complexity in a controlled, stepwise manner.
Palladium-based catalysts are particularly effective for this selective transformation. For instance, in a related system, 5-bromo-2-fluorobenzofuran, a palladium catalyst selectively couples the C-Br bond, leaving the C-F bond untouched. beilstein-journals.org This principle is directly applicable to this compound, where reactions like Suzuki, Heck, and Sonogashira couplings can be directed exclusively to the bromine-substituted position under appropriate palladium catalysis.
The aromatic carbon-fluorine bond is the strongest carbon-halogen bond, with a bond dissociation energy of approximately 526 kJ/mol in fluorobenzene. nih.gov This inherent strength renders it largely unreactive under standard cross-coupling conditions that readily cleave C-Br or C-I bonds. beilstein-journals.org Activation of the C-F bond is a significant challenge in synthetic chemistry and typically requires more reactive catalytic systems or harsh reaction conditions. rsc.org
Transition metal complexes, particularly those involving nickel, have emerged as powerful tools for activating C-F bonds. beilstein-journals.orgnih.gov These reactions often proceed through different mechanistic pathways than simple oxidative additions, sometimes involving the formation of metallacyclopropane intermediates. beilstein-journals.org The ability to selectively activate the C-F bond, often after the C-Br bond has been functionalized, allows for orthogonal synthetic strategies, providing access to polysubstituted aromatic compounds that would be difficult to synthesize otherwise. beilstein-journals.orgbeilstein-archives.org
Influence of the Butoxy Group on Reaction Directivity and Electronic Properties
The butoxy group (–O-C₄H₉), positioned ortho to the bromine atom and meta to the fluorine atom, exerts a profound influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.
Electronic Effects: The oxygen atom of the butoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance (+R effect). This electron-donating character increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This increased electron density can facilitate the oxidative addition step at the adjacent C-Br bond by making the aromatic ring more nucleophilic. Conversely, the group exerts an electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity, but for alkoxy groups, the resonance effect is generally dominant.
Reaction Directivity and Steric Effects: As an ortho, para-director, the butoxy group electronically activates the positions adjacent (ortho) and opposite (para) to it. In this molecule, it is positioned to electronically influence the C-Br bond. However, the steric bulk of the n-butyl chain can also play a significant role. It can hinder the approach of large catalytic complexes to the ortho C-Br bond, potentially slowing down reaction rates compared to a less hindered substrate. This steric hindrance can necessitate the use of specific ligands that are both bulky enough to promote reductive elimination and shaped appropriately to allow for effective coordination at the sterically encumbered site.
Scope and Limitations of Cross-Coupling Reactions Involving the Compound
The unique substitution pattern of this compound makes it a versatile substrate for cross-coupling reactions, with the choice of catalyst—typically palladium or nickel—dictating the reaction's outcome.
Palladium catalysts are the workhorse for selective C-Br bond functionalization in polyhalogenated arenes. uwindsor.ca The general catalytic cycle for these reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govlibretexts.org The high selectivity for the C-Br bond over the C-F bond is a key advantage.
Common palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
The table below illustrates the expected outcomes for typical palladium-catalyzed Suzuki-Miyaura couplings.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
| Reactant A | Coupling Partner (Reactant B) | Catalyst System (Example) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Butoxy-4-fluoro-1,1'-biphenyl |
| This compound | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 2-Butoxy-4-fluoro-4'-methoxy-1,1'-biphenyl |
| This compound | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(2-Butoxy-4-fluorophenyl)thiophene |
Note: The conditions and products in this table are representative examples based on established methodologies for similar substrates.
Nickel catalysts offer a broader range of reactivity compared to palladium. acs.org While they can also be used to selectively functionalize the C-Br bond, often with different ligand requirements, their most significant utility lies in their ability to activate the typically inert C-F bond. beilstein-journals.orgbeilstein-archives.org This capability allows for sequential coupling strategies where the C-Br bond is functionalized first (e.g., with a palladium catalyst), followed by a nickel-catalyzed coupling at the C-F position.
Furthermore, nickel catalysts are often preferred for certain types of cross-coupling, such as the Kumada coupling, which utilizes Grignard reagents as the nucleophile. nih.gov The choice of ligand, solvent, and temperature can be tuned to favor either C-Br or C-F activation.
Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions
| Reactant A | Coupling Partner (Reactant B) | Catalyst System (Example) | Base/Additive | Solvent | Expected Site of Reaction | Product (Illustrative) |
|---|---|---|---|---|---|---|
| This compound | Phenylmagnesium Bromide (Grignard) | NiCl₂(dppp) | - | THF | C-Br | 2-Butoxy-4-fluoro-1,1'-biphenyl |
| 2-Butoxy-4-fluoro-1,1'-biphenyl | 4-Methylphenylboronic Acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene | C-F | 2-Butoxy-4'-(p-tolyl)-1,1'-biphenyl |
Note: The data in this table illustrates the potential reactivity based on known nickel-catalyzed transformations of analogous aryl halides. The C-F activation would typically be performed on the product of an initial C-Br coupling. beilstein-journals.orgbeilstein-archives.org
Mentioned Compounds
| Common Name/IUPAC Name |
| This compound |
| 5-Bromo-2-fluorobenzofuran |
| Fluorobenzene |
| 2-Butoxy-4-fluoro-1,1'-biphenyl |
| 2-Butoxy-4-fluoro-4'-methoxy-1,1'-biphenyl |
| 2-(2-Butoxy-4-fluorophenyl)thiophene |
| Phenylboronic Acid |
| 4-Methoxyphenylboronic Acid |
| Thiophene-2-boronic acid |
| Phenylmagnesium Bromide |
| 4-Methylphenylboronic Acid |
| 2-Butoxy-4'-(p-tolyl)-1,1'-biphenyl |
| Palladium(II) Acetate (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Bis(cyclooctadiene)nickel(0) (Ni(cod)₂) |
| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) |
| Triphenylphosphine (PPh₃) |
| XPhos |
| SPhos |
| Tricyclohexylphosphine (PCy₃) |
| Potassium Carbonate (K₂CO₃) |
| Potassium Phosphate (K₃PO₄) |
| Cesium Carbonate (Cs₂CO₃) |
| Toluene |
| 1,4-Dioxane |
| Tetrahydrofuran (THF) |
Copper-Catalyzed Transformations
The bromine atom in this compound serves as a key functional group for copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. These transformations, often referred to as Ullmann-type reactions, are fundamental in synthetic organic chemistry for constructing complex molecular architectures. wikipedia.orgorganic-chemistry.org
Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and the use of high-boiling polar solvents. wikipedia.org However, advancements have led to the development of more moderate conditions using soluble copper catalysts, often supported by ligands like diamines or acetylacetonates. wikipedia.org
Ullmann Condensation (C-O and C-N Coupling):
The Ullmann condensation allows for the formation of diaryl ethers or aryl amines from an aryl halide. In the context of this compound, the C-Br bond can react with alcohols, phenols, or amines in the presence of a copper catalyst.
Etherification (C-O Coupling): Reaction with an alcohol (R-OH) or phenol (B47542) (Ar-OH) in the presence of a copper catalyst and a base yields an aryl ether. The mechanism generally involves the in-situ formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org
Amination (Goldberg Reaction, C-N Coupling): Similarly, coupling with amines or amides, known as the Goldberg reaction, results in the formation of N-aryl compounds. These reactions are crucial for synthesizing derivatives used in pharmaceuticals and materials science. datapdf.com
Copper-Catalyzed C-C Bond Formation:
Copper catalysts are also employed in forming C-C bonds, although palladium-catalyzed reactions like the Suzuki or Stille couplings are more common for this purpose. Nevertheless, copper-catalyzed methods provide a cost-effective alternative. chinayyhg.comnih.gov These reactions can couple the aryl halide with various carbon nucleophiles. A notable example is the borylation of aryl halides, where a copper catalyst facilitates the reaction with diboron (B99234) reagents to produce arylboronates, which are versatile intermediates in further cross-coupling reactions. chinayyhg.com
The general mechanism for these transformations is thought to involve a copper(I) species that undergoes oxidative addition to the aryl halide (Ar-X). The resulting intermediate then reacts with the nucleophile (Nu-H or its conjugate base) and, following reductive elimination, yields the coupled product (Ar-Nu) while regenerating the active copper catalyst. wikipedia.orgorganic-chemistry.org
Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqbyjus.com The reaction proceeds through a two-step mechanism:
Formation of the Arenium Ion: The electron-rich π system of the benzene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity. byjus.com
Proton Removal: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product. byjus.com
The reactivity of the benzene ring towards EAS is significantly influenced by the substituents it carries. These substituents can either increase (activate) or decrease (deactivate) the electron density of the ring and direct the incoming electrophile to specific positions. wikipedia.org
Directing Effects of Bromine, Fluorine, and Butoxy Substituents
In this compound, three substituents influence the reactivity and regioselectivity of subsequent EAS reactions. Their effects are a combination of induction and resonance.
Butoxy Group (-OBu): The oxygen atom of the butoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance (+M effect). This effect strongly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This resonance donation outweighs its electron-withdrawing inductive effect (-I effect) caused by the oxygen's electronegativity. Therefore, the butoxy group is a powerful activating group and an ortho, para-director. youtube.com
Bromine (-Br) and Fluorine (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards EAS. wikipedia.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, they are considered deactivating ortho, para-directors. organicchemistrytutor.comyoutube.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Butoxy (-OBu) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
| Bromine (-Br) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| Fluorine (-F) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
Regioselectivity in Further Functionalization
When multiple substituents are present on a benzene ring, the position of a new electrophilic attack is determined by the additive effects of the existing groups. libretexts.orgpressbooks.pub In this compound, there are two vacant positions for substitution: C5 and C3.
The directing effects of the substituents must be analyzed to predict the outcome:
Butoxy group (at C2): Directs ortho (to C3) and para (to C5).
Bromine atom (at C1): Directs ortho (no vacant position) and para (to C4, which is occupied by Fluorine). Its influence on the vacant positions is less direct.
Fluorine atom (at C4): Directs ortho (to C3 and C5).
The directing influences can be categorized as either reinforcing or conflicting. msu.edu In this case, the powerful activating butoxy group and the fluorine atom both direct substitution to positions C3 and C5. The rule of thumb in such cases is that the most powerful activating group dictates the regioselectivity. pressbooks.pub The butoxy group is a much stronger activator than the halogens are deactivators.
Therefore, substitution will be directed primarily by the butoxy group to its ortho (C3) and para (C5) positions.
Position C5: This position is para to the strongly activating butoxy group and ortho to the fluorine atom.
Position C3: This position is ortho to the strongly activating butoxy group and ortho to the fluorine atom. It is also adjacent to the bulky bromine atom.
Between the two electronically favored positions (C3 and C5), steric hindrance often plays a deciding role. The C3 position is flanked by two large groups (bromine and butoxy), making it sterically hindered. The C5 position is significantly less hindered. Therefore, electrophilic attack is most likely to occur at the C5 position.
Table 2: Analysis of Regioselectivity for Electrophilic Attack
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C3 | Favored (ortho to -OBu, ortho to -F) | High (between -Br and -OBu) | Minor Product |
| C5 | Favored (para to -OBu, ortho to -F) | Low | Major Product |
C-O Bond Activation and Cleavage Strategies
The butoxy group in this compound consists of an aryl ether linkage. The cleavage of the C-O bond in aryl ethers is a challenging but important transformation. The aryl C(sp²)-O bond is significantly stronger and more stable than the alkyl C(sp³)-O bond due to the partial double bond character from resonance. unacademy.com
Acid-Catalyzed Cleavage:
A common method for cleaving ethers is treatment with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). unacademy.comyoutube.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. The halide ion then acts as a nucleophile. In the case of an alkyl aryl ether, the cleavage occurs exclusively at the alkyl-oxygen bond because the C(sp²)-O bond is too strong to break and the formation of an unstable phenyl cation is highly unfavorable. youtube.com
The mechanism involves two main steps:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack by the halide ion (I⁻ or Br⁻) on the butyl group's carbon adjacent to the oxygen via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl group. This displaces the 4-bromo-3-fluorophenol (B54050) as a leaving group.
Transition Metal-Catalyzed Cleavage:
More recently, transition metal-catalyzed methods have emerged as powerful strategies for C-O bond activation under milder conditions. nih.gov These methods can enable the use of aryl ethers as alternatives to aryl halides in cross-coupling reactions. Catalytic systems based on nickel, palladium, or rhodium can facilitate the cleavage of the C(aryl)-O bond, allowing for subsequent functionalization. nih.govnih.gov These reactions often involve oxidative addition of the metal catalyst into the C-O bond, followed by further reaction steps.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Polyaromatic Systems and Heterocycles
The strategic placement of a bromine atom on the fluorinated benzene (B151609) ring makes 1-Bromo-2-butoxy-4-fluorobenzene an excellent substrate for carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of extended polyaromatic systems and diverse heterocyclic structures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods where this compound finds utility. wikipedia.orgsigmaaldrich.comsigmaaldrich.com By reacting this compound with various arylboronic acids, chemists can synthesize complex biaryl and polyaromatic structures. researchgate.netresearchgate.net The butoxy and fluoro substituents on one of the aromatic rings can precisely modulate the electronic properties, solubility, and conformational geometry of the resulting larger molecule.
Furthermore, related compounds like 1-bromo-2-fluorobenzene (B92463) are known precursors for generating benzyne, a highly reactive intermediate. orgsyn.org Through a similar pathway of metal-halogen exchange followed by elimination, this compound can serve as a source for 3-butoxy-5-fluorobenzyne. This intermediate can then undergo cycloaddition reactions with a variety of dienes and other trapping agents to construct intricate, fused bicyclic and polycyclic aromatic frameworks that would be challenging to assemble through other methods. The synthesis of novel heterocyclic compounds is another area where such building blocks are valuable. asianpubs.org
Precursor for Active Pharmaceutical Ingredient (API) Intermediates
Fluorinated organic compounds are of immense interest in medicinal chemistry, with fluorinated building blocks serving as key intermediates in the synthesis of numerous pharmaceuticals. ontosight.ai The title compound, this compound, embodies the characteristics of a valuable precursor for API intermediates due to its unique combination of functional groups.
Synthesis of Fluorine-Containing Drug Analogues
The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, membrane permeability, and binding affinity to target proteins. This compound offers a direct route to introduce a butoxy-fluorophenyl moiety into a potential drug molecule. The reactive C-Br bond allows for its attachment to a core drug scaffold via cross-coupling chemistry, while the fluorine atom and the lipophilic butoxy group can confer desirable pharmacokinetic properties. This strategy is widely employed in the development of new therapeutics, including treatments for cancer and inflammatory diseases.
Strategies for Diversification of Drug Scaffolds
In modern drug discovery, generating a diverse library of compounds around a central scaffold is crucial for optimizing biological activity. This compound is an ideal starting point for such diversification strategies. The bromine atom acts as a versatile chemical handle for a wide array of transformations.
Table 1: Potential Cross-Coupling Reactions for Drug Scaffold Diversification
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura | Organoboron Reagents | C-C | Building biaryl backbones |
| Mizoroki-Heck | Alkenes | C-C | Introducing vinyl groups |
| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Adding amine or ether functionalities |
| Sonogashira | Terminal Alkynes | C-C (alkynyl) | Creating rigid, linear extensions |
By employing these and other cross-coupling reactions, researchers can rapidly synthesize a multitude of analogues from a single, readily available precursor, exploring different substituents to fine-tune the pharmacological profile of a lead compound. mdpi.comresearchgate.net
Role in the Synthesis of Specialty Polymers and Functional Materials
The unique properties conferred by fluorine atoms are highly sought after in materials science. Fluorinated polymers often exhibit exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity, making them suitable for high-performance applications in electronics and aerospace. ontosight.ai
Fluorinated Ethers in Polymer Chemistry
This compound is a valuable monomer precursor for the creation of fluorinated poly(aryl ether)s (FPAEs). rsc.orgnih.gov These materials are prized for their low dielectric constants and losses, which are critical for applications in high-speed communication technologies. rsc.org The synthesis of FPAEs often proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nature of the fluorine atom activates a leaving group for displacement. researchgate.net
While this compound itself is not a difunctional monomer required for direct polymerization, it can be readily converted into one. For example, a Suzuki coupling could dimerize the molecule at the bromine positions to create a biphenyl (B1667301) structure, which could then be functionalized (e.g., by converting the bromo groups to hydroxyls in a precursor step) to yield a novel bisphenol monomer. The incorporation of the butoxy side chains can enhance the polymer's solubility and processability, while the fluorine atom contributes to the desirable dielectric and thermal properties of the final material. nih.govmdpi.com
Methodological Studies: Substrate for New Reaction Development
The development of new, more efficient, and selective catalytic reactions is a cornerstone of chemical research. Substituted halobenzenes are frequently used as benchmark substrates to test the scope and limitations of new catalytic systems. This compound, with its distinct electronic and steric features, is an excellent candidate for such methodological studies.
The presence of both a bromine and a fluorine atom on the same ring allows for the investigation of selectivity in cross-coupling reactions. researchgate.net A new catalyst can be evaluated based on its ability to selectively activate the C-Br bond while leaving the more robust C-F bond intact. Furthermore, the ortho-butoxy group provides significant steric hindrance and electronic influence, making the compound a challenging substrate to probe the efficiency of catalysts designed to overcome such obstacles. For instance, it could be used to evaluate novel ligands in nickel-catalyzed cross-couplings or to study the parameters of emerging photoredox-catalyzed transformations. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Pathways
The traditional synthesis of substituted aromatic compounds often relies on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Future research should prioritize the development of greener synthetic pathways that are more environmentally benign and economically viable.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govnih.gov This methodology could be applied to the synthesis and derivatization of 1-Bromo-2-butoxy-4-fluorobenzene. For instance, photoredox-catalyzed cross-coupling reactions could provide a green alternative to traditional palladium-catalyzed methods for introducing various substituents at the bromine-bearing position. The use of a simple light source, such as an LED, and a photocatalyst could significantly reduce the energy consumption and environmental impact of these transformations. rsc.org
Flow Chemistry
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net The synthesis of this compound and its derivatives could be significantly improved by transitioning to flow-based systems. For example, a multi-step flow synthesis could be designed to produce the target compound from simple starting materials in a continuous and efficient manner, minimizing manual handling and reaction work-up. uc.pt This approach would also allow for the safe handling of potentially hazardous reagents and intermediates.
Asymmetric Synthesis Utilizing the Compound
The introduction of chirality is a critical step in the synthesis of many pharmaceuticals and agrochemicals. While this compound is achiral, it can serve as a precursor for the synthesis of chiral molecules through asymmetric transformations.
Future research should focus on developing catalytic asymmetric methods that utilize this compound as a key building block. For example, the bromine atom could be converted to a Grignard reagent or an organolithium species, which could then participate in asymmetric additions to carbonyl compounds or imines, catalyzed by a chiral ligand. researchgate.net Furthermore, asymmetric cross-coupling reactions could be explored to introduce chiral substituents. The development of such methods would provide access to a wide range of enantioenriched fluorinated compounds with potential biological activity. researchgate.net
Biocatalytic Transformations
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. The field of biocatalysis offers significant potential for the transformation of this compound.
Biocatalytic Halogenation and Dehalogenation
Halogenase enzymes are capable of regioselectively halogenating aromatic compounds. nih.govacs.org Future research could explore the use of engineered halogenases to introduce additional halogen atoms onto the aromatic ring of this compound, leading to novel polyhalogenated derivatives. acs.org Conversely, dehalogenases could be employed for the selective removal of the bromine atom, providing a green alternative to chemical reduction methods.
Biocatalytic Etherification and Fluorination
While the butoxy group is already present, biocatalytic methods could be explored for the synthesis of analogues with different ether linkages. For instance, enzymes could be used to catalyze the etherification of a dihydroxyfluorobenzene precursor with various alcohols. google.com Moreover, the burgeoning field of biocatalytic fluorination, which utilizes fluorinase enzymes, could potentially be harnessed to introduce fluorine atoms into related precursors in a highly selective manner. numberanalytics.comnih.govchemrxiv.org
Advanced Spectroscopic Probes and In Situ Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound is crucial for process optimization and control. Advanced spectroscopic techniques can provide valuable real-time insights into these processes.
Q & A
Q. What are the optimized synthetic routes for 1-bromo-2-butoxy-4-fluorobenzene, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or alkylation of a halogenated fluorobenzene precursor. For example, reacting 1-bromo-4-fluorobenzene with 1-bromo-butane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Lower temperatures favor selectivity for mono-substitution, while prolonged heating may lead byproducts via elimination or over-alkylation . Characterization via GC-MS or NMR (¹H/¹³C) is critical to confirm purity and regiochemistry .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H NMR (δ ~3.5–4.5 ppm for butoxy CH₂ groups; δ ~6.5–7.5 ppm for aromatic protons). ¹³C NMR identifies Br and F substituent effects on aromatic carbons.
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (247.11 g/mol) and fragmentation patterns.
- Elemental Analysis : Validates Br and F content.
- HPLC : Assess purity (>95% recommended for research-grade material) .
Q. What safety protocols are essential when handling this compound?
The compound is a skin/eye irritant and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage in glass containers under inert gas (N₂/Ar) at 4°C prevents degradation. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .
Advanced Research Questions
Q. How do solvent polarity and base selection impact substitution vs. elimination pathways in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for SN2 mechanisms, favoring substitution. Bulky bases (e.g., DBU) may promote elimination (E2) by abstracting β-hydrogens. For example, using NaH in THF at 0°C minimizes side reactions compared to KOtBu at higher temperatures. Kinetic vs. thermodynamic control should be evaluated via time-resolved reaction monitoring .
Q. What retrosynthetic strategies are viable for designing derivatives of this compound?
Retrosynthesis involves disconnecting the butoxy or bromo groups. AI-driven tools (e.g., Reaxys/PubChem data) suggest:
Q. How can computational chemistry predict its reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
DFT calculations (e.g., using Gaussian) model transition states to predict activation barriers for C–Br bond cleavage. Electron-withdrawing groups (F, butoxy) reduce electron density at the aryl bromide, slowing oxidative addition to Pd(0) catalysts. Ligand selection (e.g., XPhos vs. SPhos) can modulate reactivity—bulky ligands enhance stability of Pd intermediates .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from:
- Impurity profiles : Side reactions (e.g., dehalogenation) may go undetected without rigorous HPLC analysis.
- Catalyst variability : Pd-based catalysts with trace impurities (e.g., Cu residues) alter reaction pathways.
Reproducibility requires standardized reagents (e.g., anhydrous solvents) and kinetic studies to identify rate-limiting steps .
Q. What material science applications exist for this compound?
It serves as a precursor for:
- Liquid crystals : The bromo and fluoro groups enhance polarizability in mesogens.
- Polymer additives : Functionalization into flame retardants via incorporation into epoxy resins.
- OLEDs : As a hole-transport layer component after derivatization with electron-deficient moieties .
Q. How does its structure influence bioactivity in antimicrobial assays?
The bromine atom enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. Fluorine’s electronegativity modulates electronic interactions with bacterial enzymes (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies require comparing analogs with Cl, I, or methyl substituents .
Methodological Best Practices
Q. What strategies mitigate competing reactions during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
